molecular formula C16H10N2O6 B5706492 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate

Cat. No. B5706492
M. Wt: 326.26 g/mol
InChI Key: UPDPLHQZXABJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 317.27 g/mol. This compound is also known as DNPA, and it has been used in various studies to investigate its potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate is not fully understood. However, it is believed to function as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the enzyme's ability to catalyze reactions, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
DNPA has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate in lab experiments is its ability to inhibit enzyme activity. This property makes it a useful tool for investigating enzyme function and structure. However, one limitation of using DNPA is its potential toxicity. It is important to use proper safety precautions when handling this compound to avoid any adverse health effects.

Future Directions

There are several potential future directions for the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate in scientific research. One possible direction is the development of new therapeutic agents based on its anti-inflammatory and antioxidant properties. Another potential direction is the investigation of its potential applications in the field of cancer research. Additionally, further studies are needed to fully understand the mechanism of action of DNPA and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate can be achieved through several methods. One of the most common methods is the reaction of 4-nitrophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then acetylated with acetic anhydride to yield DNPA. This process can be optimized to increase the yield and purity of the final product.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate has been used in various scientific studies due to its unique properties. One of its primary applications is in the field of biochemistry, where it has been used to investigate enzyme activity and protein structure. DNPA has also been used to study the mechanism of action of various drugs and to develop new therapeutic agents.

properties

IUPAC Name

[2-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c1-9(19)24-14-7-6-10(18(22)23)8-13(14)17-15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDPLHQZXABJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate

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